molecular formula C6H7ClN2O B12954683 6-Chloro-4-ethylpyridazin-3(4H)-one

6-Chloro-4-ethylpyridazin-3(4H)-one

Cat. No.: B12954683
M. Wt: 158.58 g/mol
InChI Key: JWRBBRJYBXPXMD-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylpyridazin-3(4H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and an ethyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethylpyridazin-3(4H)-one typically involves the reaction of 4-ethylpyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethylpyridazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

6-Chloro-4-ethylpyridazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methylpyridazin-3(4H)-one
  • 6-Chloro-4-iodopyridazin-3-ol
  • 6-Chloro-N-ethylpyridazin-3-amine

Uniqueness

6-Chloro-4-ethylpyridazin-3(4H)-one is unique due to the presence of the ethyl group at the 4th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-chloro-4-ethyl-4H-pyridazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3-4H,2H2,1H3

InChI Key

JWRBBRJYBXPXMD-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(N=NC1=O)Cl

Origin of Product

United States

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